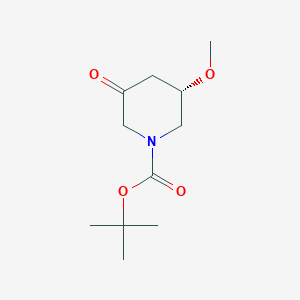

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate

Description

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a methoxy group, and a ketone functional group within a piperidine ring

Properties

IUPAC Name |

tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(13)5-9(7-12)15-4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZUYXGKPKJPIK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(=O)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC(=O)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor function.

Signal Transduction Pathways: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl (3S)-3-hydroxy-5-oxopiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

Tert-butyl (3S)-3-ethoxy-5-oxopiperidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group may influence its solubility, stability, and interactions with other molecules compared to similar compounds.

Biological Activity

Tert-butyl (3S)-3-methoxy-5-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions using amino acids or amines.

- Methoxy Group Introduction : Methylation reactions with reagents like methyl iodide are used.

- Ketone Group Formation : Oxidation reactions with agents such as potassium permanganate introduce the ketone functionality.

- Esterification : The tert-butyl ester is formed using tert-butyl alcohol in the presence of an acid catalyst.

This compound is characterized by its unique combination of functional groups, which afford distinct chemical reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

- Enzyme Binding : The compound may inhibit or activate various enzymes, influencing metabolic pathways.

- Receptor Modulation : Interaction with receptors can alter physiological responses, particularly in the central nervous system (CNS).

- Signal Transduction : It may influence cellular signaling pathways, affecting processes such as neurotransmitter release and neuronal excitability .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising biological activities, particularly in relation to the GABA neurotransmitter system. Studies have shown that derivatives of piperidine-based keto esters can act as substrate-competitive inhibitors of GABA uptake, suggesting potential applications in treating psychiatric and neurological disorders .

Case Studies

- GABA System Interaction : One study demonstrated that derivatives related to this compound significantly affected GABA uptake processes, highlighting their potential as therapeutic agents for conditions like anxiety and epilepsy .

- Antitumor Activity : Another investigation explored the use of piperidine derivatives in cancer therapy, revealing that certain modifications could enhance their efficacy against tumor cells while minimizing toxicity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Functional Groups | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl (3S)-3-hydroxy-5-oxopiperidine-1-carboxylate | Hydroxyl group | Moderate GABA activity | Increased water solubility |

| Tert-butyl (3S)-3-ethoxy-5-oxopiperidine-1-carboxylate | Ethoxy group | Lower GABA activity | Enhanced lipophilicity |

The presence of the methoxy group in this compound contributes to its unique solubility and interaction profiles, making it a compelling candidate for further research and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.